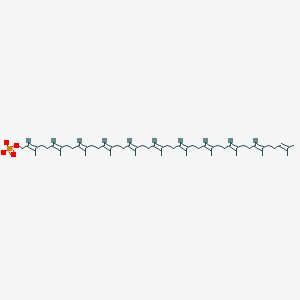
Undecaprenyl phosphate(2-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Undecaprenyl phosphate(2-) is dianion of undecaprenyl phosphate arising from deprotonation of the phosphate OH groups; major species at pH 7.3. It is a conjugate base of an undecaprenyl dihydrogen phosphate.
科学的研究の応用
Role in Bacterial Cell Envelope Synthesis
Undecaprenyl phosphate (Und-P) plays a critical role in the synthesis of various components of the bacterial cell envelope. It is essential for the formation of peptidoglycan, enterobacterial common antigen, O antigen, and colanic acid in Gram-negative bacteria such as Escherichia coli. Altering the synthesis of these components indirectly affects peptidoglycan synthesis by sequestering Und-P, leading to cell shape deformities (Jorgenson & Young, 2016).
Quantitative Analysis in Bacterial Membranes
Undecaprenyl phosphate's levels in bacterial membranes have been quantitatively analyzed, highlighting its abundance in organisms like Escherichia coli and Staphylococcus aureus. These studies provide insights into the dynamics of Und-P in bacterial physiology (Barreteau et al., 2009).
Investigating Bacterial N-linked Glycosylation
Und-P is used in synthesizing undecaprenyl pyrophosphate-linked bacillosamine, an intermediate in the N-linked glycosylation pathway of bacteria like Campylobacter jejuni. This pathway is crucial for understanding bacterial glycosylation systems and offers potential insights into the corresponding eukaryotic processes (Weerapana et al., 2005).
Role in Undecaprenyl Phosphate Recycling
Undecaprenyl phosphate recycling is a vital process in bacterial cell wall synthesis. Research into the enzymes involved in this process, such as undecaprenyl-pyrophosphate phosphatase, has shed light on their potential role in antibacterial therapy (Tatar et al., 2007).
Chemoenzymatic Synthesis of Polyprenyl Phosphates
The chemoenzymatic synthesis of polyprenyl phosphates, including undecaprenyl phosphate, has been explored. This research is significant for understanding the biochemical pathways involving N-linked protein glycosylation and prokaryotic cell wall biosynthesis (Hartley et al., 2008).
De Novo Synthesis in Bacteria
Studies have focused on the de novo synthesis and recycling of Und-P in bacteria, revealing alternative pathways in Gram-positive bacteria. This knowledge is crucial for understanding cell wall synthesis and identifying potential drug targets (Coker & Palittapongarnpim, 2011).
Evolutionary Conservation in Cellular Membranes
Research has delved into the evolutionary conservation of polyprenols and polyprenyl-phosphates in cellular membranes across all life domains. This conservation is key to understanding why polyprenyl-phosphates are universally used for membrane-bound glycan assembly (Hartley & Imperiali, 2011).
特性
製品名 |
Undecaprenyl phosphate(2-) |
|---|---|
分子式 |
C55H89O4P-2 |
分子量 |
845.3 g/mol |
IUPAC名 |
[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl] phosphate |
InChI |
InChI=1S/C55H91O4P/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-59-60(56,57)58/h23,25,27,29,31,33,35,37,39,41,43H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3,(H2,56,57,58)/p-2/b46-25+,47-27+,48-29+,49-31+,50-33+,51-35+,52-37+,53-39+,54-41+,55-43+ |
InChIキー |
UFPHFKCTOZIAFY-RDQGWRCRSA-L |
異性体SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)([O-])[O-])/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
正規SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])[O-])C)C)C)C)C)C)C)C)C)C)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



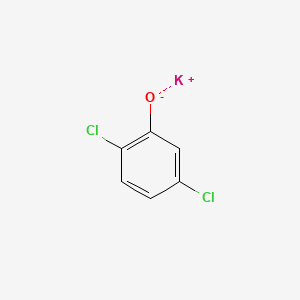



![1-ethenyl-6,7-dimethoxy-2-[(4-methoxyphenyl)methyl]-3-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B1264836.png)
![6-Hydroxy-7-(hydroxymethyl)-4-methylenehexahydrocyclopenta[c]pyran-1(3h)-one](/img/structure/B1264837.png)
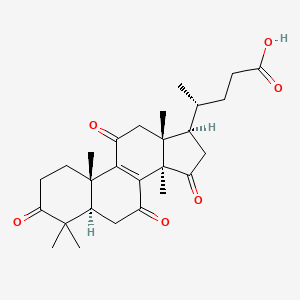
![N-{(1r)-3-Phenyl-1-[2-(Phenylsulfonyl)ethyl]propyl}-N~2~-(Piperazin-1-Ylcarbonyl)-L-Leucinamide](/img/structure/B1264841.png)


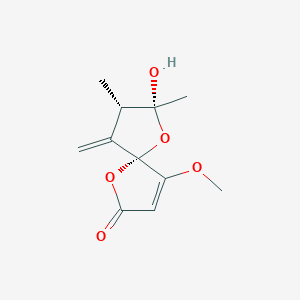
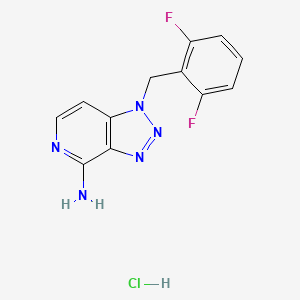
![3-(2-Fluorophenyl)-3-phenyl-3h-naphtho[2,1-b]pyran](/img/structure/B1264850.png)
